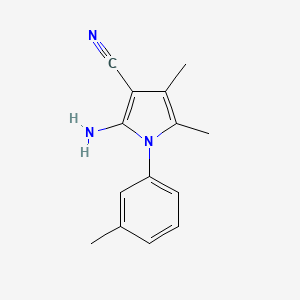
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis could involve:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a pharmacophore in drug discovery.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like amino and carbonitrile could play a role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-4,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile
Comparison
Compared to similar compounds, 2-Amino-4,5-dimethyl-1-(m-tolyl)-1H-pyrrole-3-carbonitrile might exhibit unique properties due to the position of the tolyl group
Propiedades
Fórmula molecular |
C14H15N3 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-amino-4,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-5-4-6-12(7-9)17-11(3)10(2)13(8-15)14(17)16/h4-7H,16H2,1-3H3 |
Clave InChI |
QVSMFPWSLCPTPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=C(C(=C2N)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


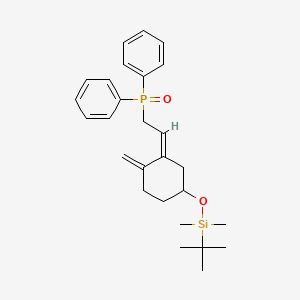
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
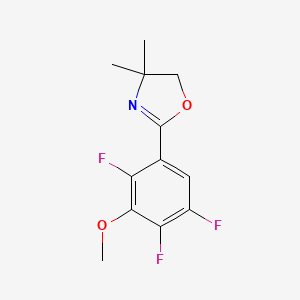
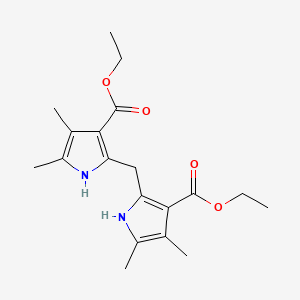
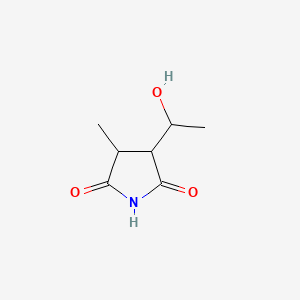



![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)
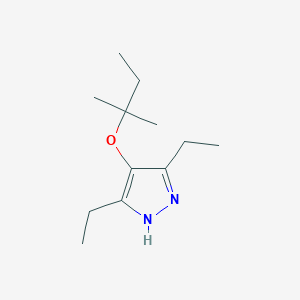
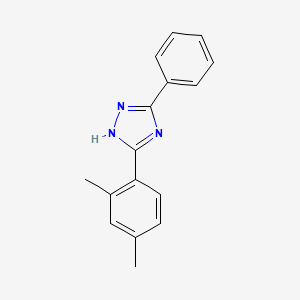
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
